Necrosulfonamide

Description

Contextualization of Regulated Cell Death Pathways

Cells can die in a controlled and genetically programmed manner through various regulated cell death (RCD) pathways. These processes are essential for development, tissue homeostasis, and the elimination of damaged or infected cells. dovepress.com Key among these are necroptosis and pyroptosis, which are distinct from the well-known apoptotic pathway.

Overview of Necroptosis Signaling and Mechanistic Significance

Necroptosis is a form of regulated necrotic cell death that is typically initiated when apoptosis is inhibited. nih.gov Morphologically, it is characterized by cell swelling and the eventual rupture of the plasma membrane. frontiersin.org The core signaling pathway of necroptosis involves a series of protein-protein interactions and phosphorylation events. A key trigger for necroptosis is the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1). frontiersin.orgmdpi.com This leads to the recruitment and activation of Receptor-Interacting Protein Kinase 1 (RIPK1). frontiersin.org

Under conditions where caspase-8, a key initiator of apoptosis, is inhibited or absent, RIPK1 interacts with Receptor-Interacting Protein Kinase 3 (RIPK3) through their respective RIP homotypic interaction motifs (RHIMs). nih.govmdpi.com This interaction leads to the formation of a functional amyloid-like signaling complex known as the necrosome. biologists.com The formation of the necrosome triggers the autophosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like (MLKL) protein. biologists.comresearchgate.netspandidos-publications.com MLKL, a pseudokinase, is the terminal and indispensable mediator of necroptosis. researchgate.net Upon phosphorylation by RIPK3, MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane. mdpi.combiologists.comspandidos-publications.com There, it disrupts membrane integrity, leading to cell lysis and the release of cellular contents. biologists.comresearchgate.net

Table 1: Key Proteins in the Necroptosis Pathway

| Protein | Function in Necroptosis |

|---|---|

| RIPK1 | Acts as a crucial sensor and initiator, activated by death receptors. Its kinase activity is essential for initiating the necroptotic cascade. frontiersin.org |

| RIPK3 | Interacts with RIPK1 to form the necrosome and becomes activated through phosphorylation. It is responsible for phosphorylating the downstream effector, MLKL. spandidos-publications.comacs.org |

| MLKL | The final executioner protein of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, causing its disruption. biologists.comresearchgate.net |

Overview of Pyroptosis Signaling and Mechanistic Significance

Pyroptosis is another form of pro-inflammatory regulated cell death, distinguished by its dependence on the gasdermin family of proteins. nih.govthno.org This pathway is a critical component of the innate immune response to pathogen infection. bio-rad-antibodies.com Pyroptosis is characterized by cell swelling, membrane pore formation, and the release of pro-inflammatory cytokines like IL-1β and IL-18. bio-rad-antibodies.combiomol.com

The signaling cascades of pyroptosis are primarily mediated by inflammatory caspases. thno.org There are two main pathways:

Canonical Inflammasome Pathway: This pathway is activated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which lead to the assembly of multiprotein complexes called inflammasomes. biomol.comresearchgate.net These inflammasomes, such as the well-characterized NLRP3 inflammasome, recruit and activate caspase-1. researchgate.net Activated caspase-1 then cleaves Gasdermin D (GSDMD). thno.orgbiomol.com

Non-Canonical Inflammasome Pathway: In this pathway, intracellular lipopolysaccharide (LPS) from Gram-negative bacteria directly binds to and activates caspase-4 and caspase-5 in humans (caspase-11 in mice). bio-rad-antibodies.comresearchgate.net These caspases also cleave GSDMD. researchgate.net

In both pathways, the cleavage of GSDMD separates its N-terminal pore-forming domain from its C-terminal inhibitory domain. thno.org The liberated N-terminal fragment translocates to the plasma membrane, where it oligomerizes and forms large pores, leading to cell lysis and the release of inflammatory contents. bio-rad-antibodies.combiomol.com

Interplay with Other Regulated Cell Death Modalities (e.g., Apoptosis, Ferroptosis, Autophagy)

The various RCD pathways are not isolated but are part of a complex and interconnected network. The decision for a cell to undergo a specific death program often depends on the cellular context, the nature of the stimulus, and the availability of key signaling molecules. imrpress.com

Crosstalk with Apoptosis: The interplay between necroptosis and apoptosis is particularly evident at the level of caspase-8. When active, caspase-8 promotes apoptosis while simultaneously inhibiting necroptosis by cleaving RIPK1 and RIPK3. mdpi.com Conversely, inhibition of caspase-8 is a key event that can switch the cellular response from apoptosis to necroptosis. nih.gov

Crosstalk with Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. researchgate.net There is emerging evidence of crosstalk between necroptosis and ferroptosis, with shared signaling components and regulatory mechanisms. For instance, reactive oxygen species (ROS), a key feature of ferroptosis, can also be induced during necroptosis. researchgate.netresearchgate.net

Crosstalk with Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or, in some contexts, contribute to cell death. There is a complex relationship between autophagy and necroptosis, with some studies suggesting that autophagy can mediate necroptosis through the formation of necrosomes on autophagosomes. rockland.comnih.gov

The recognition of these interconnected pathways has led to the concept of PANoptosis, a form of inflammatory programmed cell death that involves the simultaneous activation of pyroptosis, apoptosis, and necroptosis. dovepress.comimrpress.com This highlights the intricate coordination and redundancy within the cellular life and death decision-making processes.

Discovery and Initial Academic Characterization of Necrosulfonamide (B1662192) as a Research Tool

The development of specific inhibitors has been instrumental in elucidating the molecular mechanisms of necroptosis. This compound stands out as a key discovery in this field, enabling researchers to precisely target a core component of the necroptotic machinery.

High-Throughput Screening Initiatives for Necroptosis Inhibitors

This compound was identified through a high-throughput screening (HTS) of a large chemical library. rsc.orgrsc.orgacs.org These screening campaigns are designed to test hundreds of thousands of compounds for their ability to inhibit a specific biological process, in this case, necroptosis. bmglabtech.com

One such screen involved testing approximately 200,000 compounds for their ability to block necroptosis induced by a combination of tumor necrosis factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk in human cell lines. researchgate.netrsc.orgrsc.org This stimulus combination is a standard method to reliably induce necroptosis in vitro by activating the TNF receptor pathway while blocking the apoptotic escape route. From this extensive screening, a hit compound, designated #14, was identified as a specific inhibitor of necroptosis. rsc.org Other HTS initiatives have also been successful in identifying novel chemotypes for necroptosis inhibition from large compound libraries. researchgate.netusc.galdovepress.comresearchgate.netnih.gov

Structure-Activity Relationship Studies and Chemical Probe Development

Following the identification of the initial hit, structure-activity relationship (SAR) studies were conducted to optimize its potency and specificity. rsc.org SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating how these changes affect its biological activity. acs.orgnih.gov This process led to the development of this compound (NSA), which proved to be a potent and selective inhibitor of necroptosis. acs.orgrsc.orgrsc.org

To identify the direct cellular target of this compound, a forward chemical genetics approach was employed. researchgate.netrsc.orgrsc.org This involved synthesizing a chemical probe based on the this compound structure. rsc.orgnih.gov This probe was designed to bind to its cellular target while also allowing for its isolation and identification. Through pull-down experiments using this probe, researchers discovered that this compound directly and selectively targets the Mixed Lineage Kinase Domain-like (MLKL) protein. researchgate.netrsc.orgnih.gov Specifically, this compound was found to covalently bind to cysteine 86 (Cys86) of human MLKL, thereby blocking its function. mdpi.compnas.org This was a landmark discovery, as it not only elucidated the mechanism of action of this compound but also confirmed MLKL as the critical executioner protein in the necroptosis pathway, a fact that was not previously known. acs.org Subsequent studies have further explored the SAR of this compound and other MLKL inhibitors to guide further optimization. nih.gov

Table 2: Discovery and Characterization of this compound

| Stage | Description | Key Findings |

|---|---|---|

| High-Throughput Screening | A library of ~200,000 compounds was screened for inhibitors of TNF-α-induced necroptosis. researchgate.netrsc.org | Identification of a hit compound (#14) that specifically blocked necroptosis. rsc.org |

| Structure-Activity Relationship (SAR) Studies | The initial hit was chemically modified to improve its inhibitory activity and specificity. rsc.org | Development of the optimized and potent necroptosis inhibitor, this compound (NSA). acs.orgrsc.orgrsc.org |

| Target Identification | A chemical probe based on this compound was used in pull-down experiments to isolate its binding partner. researchgate.netrsc.org | This compound was found to directly and covalently bind to the MLKL protein. researchgate.netnih.gov |

| Mechanism of Action | Further studies pinpointed the specific site of interaction. | this compound covalently modifies Cysteine 86 of human MLKL, inhibiting its function and blocking necroptosis. mdpi.compnas.org |

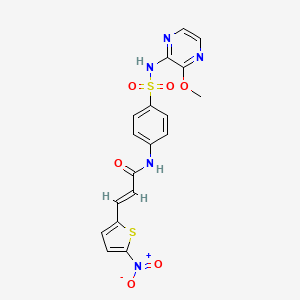

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Necrosulfonamide Action

Targeting Mixed Lineage Kinase Domain-Like Protein (MLKL)

MLKL is a pseudokinase that serves as the terminal effector in the necroptosis pathway. researchgate.netresearchgate.netnih.gov Its activation, typically downstream of RIPK1 and RIPK3 signaling, involves conformational changes, oligomerization, and translocation to cellular membranes, ultimately leading to membrane permeabilization and cell death. researchgate.netresearchgate.netnih.govpnas.orgnih.gov Necrosulfonamide (B1662192) is a widely utilized chemical tool that specifically targets human MLKL to impede necroptosis. researchgate.netresearchgate.netlongevitywiki.orgcellagentech.comselleckchem.comnih.gov

Covalent Binding to Specific Cysteine Residues (e.g., Cys86 in Human MLKL)

A principal mechanism by which this compound inhibits human MLKL is through the formation of a covalent bond with a specific cysteine residue, Cys86. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com This residue is situated within the N-terminal domain of human MLKL, specifically within α-helix 4. researchgate.netnih.govnih.gov This covalent modification is fundamental to NSA's inhibitory activity against human MLKL. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com

Inhibition of MLKL Oligomerization and Subsequent Membrane Translocation

The activation of MLKL necessitates its oligomerization, a step crucial for its subsequent translocation to the plasma membrane and the formation of pores. researchgate.netresearchgate.netnih.govpnas.orgnih.gov Research indicates that this compound partially inhibits the oligomerization of human MLKL. researchgate.netresearchgate.net Furthermore, NSA effectively prevents the translocation of MLKL to the cell membrane. researchgate.netresearchgate.netpnas.org By impeding both oligomerization and membrane translocation, NSA disrupts the ability of activated MLKL to compromise the cell membrane, thereby preventing necroptotic cell death. researchgate.netresearchgate.netpnas.orgnih.gov

Disruption of RIPK1/RIPK3/MLKL Necrosome Formation

Necroptosis signaling culminates in the assembly of a multi-protein complex known as the necrosome, which typically includes RIPK1, RIPK3, and MLKL. researchgate.netnih.govlongevitywiki.orgcellagentech.comoncotarget.combiomedres.usmedchemexpress.compensoft.neteuropeanreview.orgnih.govfrontiersin.org Interactions and phosphorylation events within this complex lead to MLKL activation. nih.govpensoft.neteuropeanreview.orgfrontiersin.org this compound specifically acts to prevent the formation of the RIPK1/RIPK3/MLKL necrosome or blocks its interaction with downstream effectors. researchgate.netlongevitywiki.orgcellagentech.comoncotarget.commedchemexpress.com This interference with necrosome assembly or function effectively halts the progression of the necroptotic signaling cascade. researchgate.netlongevitywiki.orgcellagentech.comoncotarget.commedchemexpress.com

Species-Specific Inhibitory Efficacy Against MLKL Orthologs

A notable characteristic of this compound's interaction with MLKL is its species specificity. researchgate.netselleckchem.comnih.govmedchemexpress.comwikipedia.orgresearchgate.net this compound demonstrates efficient blockade of necroptosis in human cells but typically lacks this efficacy in mouse cells. selleckchem.comnih.govbiomedres.usresearchgate.net This difference in inhibitory effect is linked to a key variation in the amino acid sequence of the MLKL protein between these species. selleckchem.comnih.gov In human MLKL, Cys86 serves as the target for covalent modification by NSA. researchgate.netresearchgate.netnih.govcellagentech.comnih.govnih.govoncotarget.com However, the equivalent position in mouse MLKL is occupied by a tryptophan residue. selleckchem.comnih.gov The absence of the reactive cysteine at this position in mouse MLKL prevents NSA binding and subsequent inhibition. selleckchem.comnih.gov

Targeting Gasdermin D (GSDMD)

In addition to its role in inhibiting necroptosis, this compound has been found to interfere with pyroptosis, another form of regulated cell death, by targeting Gasdermin D (GSDMD). nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govbiorxiv.org GSDMD is a pore-forming protein cleaved by inflammatory caspases, releasing an N-terminal fragment that oligomerizes to form pores in the cell membrane, facilitating the release of pro-inflammatory cytokines and inducing cell lysis. nih.govresearchgate.netmdpi.combiorxiv.org

Direct Binding and Alkylation of Specific Cysteine Residues (e.g., Cys191 in Human GSDMD, Cys192 in Mouse GSDMD)

This compound directly binds to GSDMD and inhibits its function. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This inhibition involves the alkylation of specific cysteine residues within the GSDMD protein. researchgate.netresearchgate.netresearchgate.netbiorxiv.org In human GSDMD, NSA targets Cys191, while in mouse GSDMD, it targets Cys192. researchgate.netresearchgate.netresearchgate.net These cysteine residues are located in the N-terminal domain of GSDMD, and their modification by NSA disrupts the ability of this domain to oligomerize and form membrane pores. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.combiorxiv.orgfrontiersin.org This direct binding and alkylation of key cysteine residues in GSDMD represent a distinct mechanism by which this compound inhibits pyroptotic cell death. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govbiorxiv.org

Prevention of GSDMD Oligomerization and Pore Formation

This compound has been shown to directly interact with Gasdermin D (GSDMD), a key executioner protein in pyroptosis. By binding to GSDMD, this compound inhibits the oligomerization of its N-terminal fragment (GSDMD-NT), also known as p30-GSDMD. nih.govnih.gov This oligomerization is a critical step for the formation of pores in the cell membrane, which are characteristic of pyroptotic cell death and facilitate the release of inflammatory mediators like Interleukin-1β (IL-1β). nih.gov Studies in both murine and human cells, including THP-1 monocytes, have demonstrated that this compound blocks pyroptotic pore formation and cell death across multiple inflammasome pathways, supporting GSDMD as a target in pyroptosis. nih.gov Mechanistically, this compound does not prevent GSDMD dimerization but rather hinders the assembly of these dimers into higher-order oligomers required for pore formation. nih.gov

Influence on Caspase-11/GSDMD-Mediated Pyroptosis Signaling

Beyond its direct effect on GSDMD oligomerization, this compound also influences the caspase-11/GSDMD-mediated pyroptosis signaling pathway, particularly in the context of non-canonical inflammasome activation. pensoft.netresearchgate.net The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS), which directly activates caspase-4/5 in humans and caspase-11 in mice. mdpi.com Activated caspase-11 cleaves GSDMD, generating the pore-forming GSDMD-NT. mdpi.com this compound has been shown to decrease the expression of caspase-11 p20 and p30-GSDMD, as well as downstream inflammatory mediators like IL-1β and high-mobility-group-box 1 (HMGB1), in the central nervous system of LPS-treated mice. pensoft.netresearchgate.net This suggests that this compound can suppress the caspase-11/GSDMD axis, contributing to its protective effects in inflammatory conditions. pensoft.net While this compound directly inhibits GSDMD oligomerization, its influence on the upstream activation and cleavage of caspase-11 and subsequent GSDMD processing also contributes to the modulation of this pyroptotic pathway. pensoft.netmdpi.com

MLKL-Independent Mechanisms and Academic Considerations of Specificity

While this compound is known to target MLKL by binding to Cysteine 86 in human MLKL, research indicates that it also exerts effects independently of MLKL. researchgate.netresearchgate.netnih.govfrontiersin.orgcellagentech.com These MLKL-independent actions contribute to a broader understanding of this compound's cellular impact and raise academic considerations regarding its specificity as solely an MLKL inhibitor. researchgate.netresearchgate.net

Effects on Ciliogenesis Pathways

Centriolar satellites, and specifically PCM1, play pivotal roles in the formation of primary cilia, microtubule-based organelles involved in various cellular processes. researchgate.netbiorxiv.orgnih.gov this compound-mediated modulation of PCM1 has been shown to disrupt ciliogenesis. researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.gov Studies have observed a significant reduction in the number of cells forming primary cilia upon this compound treatment. biorxiv.org This disruption is linked to the oxidation and aggregation of PCM1 induced by this compound and occurs independently of MLKL. researchgate.netresearchgate.net The impact on ciliogenesis underscores an MLKL-independent mechanism by which this compound affects fundamental cellular functions. researchgate.netresearchgate.net

Direct or Indirect Generation of Reactive Oxygen Species

This compound functions as a potent redox cycler, and its effects on PCM1 oxidation, ciliogenesis, and autophagy are linked to the generation of reactive oxygen species (ROS). researchgate.netresearchgate.netnih.govbiologists.combiorxiv.orgmendeley.com NSA-mediated ROS production is proposed as a key effector mediating some of its cellular effects. researchgate.netresearchgate.netnih.govbiologists.combiorxiv.org This generation of ROS can occur directly or indirectly. pensoft.netbiomedres.usnih.gov Studies have shown that this compound treatment results in increased expression of genes targeted by NRF2, a master transcriptional controller of antioxidant genes, which is suppressed by antioxidant treatment. biorxiv.org The generation of ROS by this compound contributes to the oxidation and aggregation of PCM1 and the disruption of ciliogenesis and autophagy pathways, further highlighting MLKL-independent mechanisms of action. researchgate.netresearchgate.netnih.govbiologists.combiorxiv.org

Here is a data table summarizing some of the MLKL-independent effects of this compound:

| Cellular Process Affected | Observed Effect | Key Mediator/Marker Involved | MLKL-Independent? | Reference(s) |

| PCM1 Status | Oxidation and Aggregation | PCM1 | Yes | researchgate.netresearchgate.netnih.govbiologists.comnih.gov |

| Ciliogenesis | Disruption/Inhibition | Primary Cilia Formation | Yes | researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.gov |

| Autophagy | Accumulation of Autophagy Markers (p62, GABARAPL1) | p62, GABARAPL1 | Yes | researchgate.netresearchgate.netnih.govbiorxiv.orgbiologists.comnih.govbiorxiv.org |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | ROS, NRF2 targets | Yes | researchgate.netresearchgate.netnih.govbiologists.combiorxiv.orgmendeley.com |

Biological Effects and Cellular Pathway Modulations by Necrosulfonamide

Regulation of Inflammatory Processes

Necroptosis is intrinsically linked to inflammation, as the release of cellular contents during membrane rupture can act as danger signals, activating immune cells and promoting inflammatory cascades researchgate.netbiomolther.orgpensoft.netkyoto-u.ac.jpoatext.com. Necrosulfonamide (B1662192), by inhibiting MLKL and necroptosis, demonstrates significant capacity to regulate inflammatory processes in various contexts. Studies have shown its therapeutic potential in inflammatory and neurological disorders by reducing inflammation biomolther.org.

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Interleukin-6, Interleukin-17A, Tumor Necrosis Factor-α)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-α (TNF-α) are key mediators of inflammatory responses scientificarchives.commdpi.comwikipedia.orgresearchgate.netoncotarget.comnih.gov. Research indicates that this compound can significantly modulate the production of these cytokines.

In a study investigating lipopolysaccharide (LPS)-induced inflammatory hyperalgesia in mice, this compound was shown to decrease the expression of IL-1β in tissues pensoft.net. Similarly, in a rat model of pulmonary ischemia-reperfusion injury, administration of this compound resulted in significantly lower levels of IL-1β and IL-6 kyoto-u.ac.jp. Further research has demonstrated that this compound can reduce the expression of TNF-α and IL-6 researchgate.net. The ability of this compound to suppress the release of pro-inflammatory cytokines is linked to its inhibitory effects on pyroptosis and necroptosis pathways researchgate.net. In vitro experiments using bone marrow-derived macrophages also showed that this compound inhibited the release of inflammatory factors nih.gov.

While the provided search results directly link this compound to the modulation of IL-1β, IL-6, and TNF-α, the direct impact on Interleukin-17A is not explicitly detailed in the context of this compound's action based on the provided snippets. However, IL-17A is recognized as a pro-inflammatory cytokine that can act in concert with TNF-α and IL-1β to promote inflammation wikipedia.orgoncotarget.com. The broader anti-inflammatory effects of this compound suggest potential indirect modulation of IL-17A in inflammatory settings.

Inhibition of Damage-Associated Molecular Pattern Release (e.g., High-Mobility Group Box 1 protein)

Damage-Associated Molecular Patterns (DAMPs) are molecules released from damaged or dying cells that can activate the immune system and propagate inflammation oatext.comresearchgate.netnih.gov. High-Mobility Group Box 1 protein (HMGB1) is a well-characterized DAMP released during various forms of cell death, including necroptosis pensoft.netoatext.comresearchgate.netnih.gov.

By inhibiting necroptosis, this compound can prevent the membrane rupture that leads to the release of DAMPs like HMGB1 researchgate.netbiomolther.orgpensoft.netkyoto-u.ac.jpoatext.com. Studies have shown that this compound treatment can decrease the expression of HMGB1 in tissues pensoft.net. This inhibition of DAMP release contributes significantly to the anti-inflammatory effects of this compound.

Suppression of Specific Immune Cell Accumulation (e.g., Macrophages, CD4+/CD8+ T-cells)

Inflammatory processes often involve the recruitment and accumulation of various immune cells, including macrophages and T lymphocytes (CD4+ and CD8+ T-cells) researchgate.netmdpi.complos.orgnih.govplos.org. These cells contribute to tissue damage and the perpetuation of inflammation.

Research using a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model demonstrated that this compound was able to block the accumulation of CD4+/CD8+ T-cells and macrophages in colon tissue researchgate.net. This suppression of immune cell infiltration is another mechanism by which this compound exerts its anti-inflammatory effects, limiting the cellular components that drive inflammatory responses.

Impact on Cellular Oxidative Stress and Antioxidative Defenses

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in cellular damage and disease pathogenesis, often intertwined with inflammation nih.govnih.govmdpi.comanygenes.comscielo.br. This compound has been shown to impact cellular oxidative stress and enhance antioxidative defenses.

Restoration of Antioxidant Enzyme Levels (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) are crucial for detoxifying ROS and maintaining cellular redox homeostasis nih.govmdpi.comanygenes.comscielo.brkuleuven.beresearchgate.netresearcher.lifeoatext.com. Studies indicate that this compound can help restore the levels and activity of these enzymes.

In a spinal cord injury model, this compound treatment protected against a decrease in superoxide dismutase levels nih.govnih.gov. Furthermore, in disc tissue, this compound was found to increase the expression of antioxidant enzymes, specifically SOD1, SOD2, CAT, and GPX3 researchgate.net. These findings suggest that this compound supports the cellular defense mechanisms against oxidative damage by promoting the presence and activity of key antioxidant enzymes.

Reduction of Reactive Oxygen Species Levels

Elevated levels of Reactive Oxygen Species (ROS) are a direct indicator of oxidative stress and can lead to cellular damage anygenes.com. This compound has been shown to reduce ROS levels in certain conditions.

Table: Effect of this compound on Oxidative Stress Markers

| Marker | Effect of this compound Treatment | Reference(s) |

| Superoxide Dismutase | Increase/Protection against decrease | researchgate.netnih.govnih.gov |

| Catalase | Increase | researchgate.net |

| Glutathione Peroxidase | Increase | researchgate.net |

| Reactive Oxygen Species | Reduction | researchgate.netnih.govnih.gov |

Note: Data compiled from cited research findings.

Table: Effect of this compound on Pro-inflammatory Cytokines and DAMPs

| Molecule | Effect of this compound Treatment | Reference(s) |

| Interleukin-1β (IL-1β) | Decrease expression/levels | pensoft.netkyoto-u.ac.jpresearchgate.net |

| Interleukin-6 (IL-6) | Decrease expression/levels | kyoto-u.ac.jpresearchgate.netresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | Decrease expression/levels | researchgate.netresearchgate.net |

| High-Mobility Group Box 1 (HMGB1) | Decrease expression/levels | pensoft.net |

Note: Data compiled from cited research findings.

Effects on Mitochondrial Homeostasis and Function

Mitochondrial dysfunction is a significant event in various pathological conditions, often preceding or accompanying cell death. This compound has been investigated for its ability to preserve mitochondrial health and function.

Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. A decrease in MMP is often associated with the initiation of cell death pathways. Studies have shown that this compound can protect against a decrease in MMP in models of cell damage. For instance, in oxygen-glucose deprivation (OGD)-induced cell damage, which replicates conditions in spinal cord injury, this compound treatment was found to protect against a reduction in MMP nih.govnih.govebi.ac.ukresearchgate.net. This suggests that this compound helps maintain the electrochemical gradient across the mitochondrial membrane, which is essential for ATP synthesis.

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its production is largely dependent on functional mitochondria. Impaired ATP production is a hallmark of mitochondrial dysfunction and can contribute to cell death. Research indicates that this compound helps maintain ATP levels in cells subjected to damaging stimuli. In the context of OGD-induced cell damage and spinal cord injury models, this compound treatment protected against a decrease in ATP levels nih.govnih.govebi.ac.ukresearchgate.net. This effect underscores this compound's role in preserving cellular energy metabolism under stress.

Data illustrating the effect of this compound on ATP and MMP levels in an OGD model:

| Treatment Group | Relative ATP Level (% of Control) | Relative MMP Level (% of Control) |

| Control | 100 | 100 |

| OGD | ~50 nih.gov | ~60 nih.gov |

| OGD + NSA | Significantly recovered (>50%) nih.gov | Significantly recovered (>60%) nih.gov |

Beyond preserving MMP and ATP production, this compound has been shown to mitigate broader aspects of mitochondrial dysfunction. Mitochondrial dysfunction is often linked to increased oxidative stress. Studies have demonstrated that this compound can protect against increases in reactive oxygen species (ROS) and malonyldialdehyde (MDA), while protecting against decreases in glutathione (GSH) and superoxide dismutase (SOD) levels, indicating an improvement in antioxidative capacity nih.govnih.govebi.ac.uk. This suggests that this compound contributes to maintaining mitochondrial integrity and function by reducing oxidative damage. In models of spinal cord injury, this compound's ability to inhibit MLKL activation was associated with improved mitochondrial integrity and antioxidant capacity nih.gov.

Maintenance of Adenosine Triphosphate Production

Cellular Viability and Morphological Integrity

Necroptosis is characterized by distinct morphological changes, including cell swelling and plasma membrane rupture, leading to the release of intracellular contents and inflammation. This compound, as an MLKL inhibitor, plays a crucial role in preventing these events, thereby preserving cellular viability and structural integrity.

A key execution step in necroptosis is the permeabilization and rupture of the plasma membrane, mediated by activated and oligomerized MLKL translocating to the membrane nih.govtandfonline.comfrontiersin.org. This compound inhibits MLKL by binding to Cys86 in human MLKL, preventing its activation and subsequent translocation and pore formation in the plasma membrane researchgate.netmdpi.comselleckchem.comtandfonline.comoncotarget.com. This action directly prevents the loss of plasma membrane integrity that is characteristic of necroptotic cell death nih.govoncotarget.comnih.gov. Studies using this compound have demonstrated its effectiveness in suppressing plasma membrane rupture in various cell types subjected to necroptotic stimuli oncotarget.comnih.govresearchgate.net.

The disruption of the plasma membrane during necroptosis leads to osmotic imbalance, causing cells to swell and eventually lyse. By preventing MLKL-mediated membrane permeabilization, this compound effectively attenuates cellular swelling and lysis nih.gov. Morphological analysis in studies has shown that in the presence of this compound, cells subjected to necroptotic induction exhibit reduced signs of swelling and maintain a more normal morphology compared to untreated cells nih.gov. This protective effect on cellular morphology is a direct consequence of inhibiting the terminal executioner of necroptosis, MLKL.

Table summarizing the effects of this compound on cellular morphology in a necroptosis model:

| Treatment Group | Observed Morphological Changes | Plasma Membrane Integrity | Cellular Swelling/Lysis |

| Control | Normal morphology | Intact | Absent |

| Necroptosis Induction | Elongated/enlarged cells, detachment, irregular nuclei, condensation, fragmentation, cellular/organelle swelling, plasma membrane rupture nih.gov | Disrupted nih.gov | Present nih.gov |

| Necroptosis Induction + NSA | Reduced morphological changes, less swelling and rupture nih.gov | Preserved nih.govoncotarget.comnih.gov | Attenuated nih.govnih.gov |

Therapeutic Research Applications of Necrosulfonamide in Disease Models

Neurodegenerative and Neurological Disorders

Research has increasingly implicated necroptosis in the pathology of several neurodegenerative conditions where both neuronal loss and neuroinflammation are prominent features. nih.gov Necrosulfonamide (B1662192) has been utilized in various in vivo models to probe the effects of inhibiting this pathway.

Following the primary mechanical trauma in spinal cord injury, a secondary injury cascade involving inflammation, oxidative stress, and programmed cell death contributes significantly to tissue damage and functional loss. oup.com Necroptosis has been identified as a contributor to this secondary damage.

In animal models of spinal cord injury, this compound demonstrates significant neuroprotective effects by inhibiting necroptosis. nih.govnih.gov The compound helps preserve neuronal tissue by counteracting the damaging cellular events that follow the initial injury. One of the key mechanisms of this protection is the preservation of mitochondrial function. e-neurospine.org Studies show that treatment with this compound in SCI models prevents the decrease in mitochondrial membrane potential and maintains levels of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.gove-neurospine.org

Furthermore, this compound administration improves the antioxidative capacity of the damaged spinal cord tissue. nih.govnih.gov It helps maintain levels of crucial antioxidants like glutathione (B108866) and superoxide (B77818) dismutase, while reducing the accumulation of damaging reactive oxygen species and malondialdehyde, a marker of oxidative stress. nih.gov This reduction in oxidative damage and preservation of mitochondrial health contributes directly to neuronal survival post-injury. nih.gov

Table 1: Neuroprotective Effects of this compound in In Vivo SCI Models

| Biochemical Marker | Effect of SCI (Untreated) | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Protected against decrease | nih.gove-neurospine.org |

| Adenosine Triphosphate (ATP) | Decreased | Protected against decrease | nih.gove-neurospine.org |

| Reactive Oxygen Species (ROS) | Increased | Prevented increase | nih.gov |

| Glutathione (GSH) | Decreased | Protected against decrease | nih.gove-neurospine.org |

| Superoxide Dismutase (SOD) | Decreased | Protected against decrease | nih.gov |

The neuroprotective effects of this compound translate into tangible improvements in functional outcomes in animal models of SCI. nih.gov Studies utilizing spinal cord crush or contusion models in mice have shown that systemic administration of the compound leads to better motor function recovery. nih.govtechscience.com

Functional recovery is often measured using standardized behavioral tests. In this compound-treated animals, significant improvements have been recorded in locomotor function, as assessed by the Basso Mouse Scale (BMS) scoring system, which evaluates hind limb movements and coordination. nih.gov Additionally, treated mice have demonstrated enhanced forelimb grip strength compared to vehicle-treated control groups. nih.gov These findings suggest that by mitigating secondary injury mechanisms like necroptosis, this compound helps to preserve neural circuits essential for motor control. techscience.comresearchgate.net Research has also indicated that the therapeutic window for these protective effects is optimal within the first 12 hours after the initial injury. nih.gove-neurospine.org

Table 2: Functional Recovery in SCI Models with this compound Treatment

| Functional Assessment | Outcome in this compound-Treated Models | Reference |

|---|---|---|

| Basso Mouse Scale (BMS) Score | Significantly improved locomotor function | nih.gov |

| Forelimb Grip Strength Test | Significantly improved grip strength | nih.gov |

| Overall Motor Function | Promoted recovery of motor function | techscience.comresearchgate.net |

Neuroinflammation is a hallmark of the secondary injury phase in SCI and is closely linked to necroptosis. oup.comresearchgate.net By inhibiting MLKL-mediated necroptosis, this compound effectively dampens the post-injury inflammatory response. frontiersin.org The rupture of necrotic cells releases damage-associated molecular patterns (DAMPs), which activate immune cells and propagate inflammation. researchgate.net By preventing this cellular rupture, this compound reduces the release of these pro-inflammatory signals. frontiersin.org

In related models of acute brain injury, such as intracerebral hemorrhage, treatment with this compound has been shown to suppress the infiltration of inflammatory cells and reduce the expression of inflammatory cytokines. frontiersin.org This anti-inflammatory action is considered a key component of its neuroprotective role, as it helps to create a more permissive environment for tissue repair and reduces further neuronal damage caused by an excessive inflammatory cascade. researchgate.netfrontiersin.org

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. biomolther.orgnih.gov Evidence suggests that necroptosis is involved in this neurodegenerative process, making its inhibition a potential therapeutic strategy. nih.gov

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which mimics the dopaminergic neurodegeneration seen in Parkinson's disease, this compound has been shown to be neuroprotective. biomolther.orgnih.gov Administration of the compound reduces the death of dopaminergic neurons in the substantia nigra. biomolther.orgresearchgate.net

This protective effect is achieved through the inhibition of MLKL phosphorylation, which in turn suppresses both neuronal cell death and associated neuroinflammation. biomolther.orgnih.gov In addition to directly saving neurons, this compound treatment also helps restore the levels of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), in the affected brain region. biomolther.orgnih.gov These factors support the survival and function of neurons. The compound also mitigates oxidative stress, a known contributor to PD pathology, by enhancing the expression of antioxidant enzymes. biomolther.orgnih.gov

Table 3: Protective Effects of this compound in a Parkinson's Disease Mouse Model

| Effect | Observation in this compound-Treated Model | Reference |

|---|---|---|

| Dopaminergic Neurons | Reduced cell death in the substantia nigra | biomolther.orgresearchgate.netnih.gov |

| Neurotrophic Factors (BDNF, GDNF) | Restored expression levels | biomolther.orgnih.gov |

| Neuroinflammation | Inhibited microglial and astrocyte activation | biomolther.orgnih.gov |

| Oxidative Stress | Reduced markers of oxidative stress | biomolther.orgnih.gov |

Parkinson's Disease (PD)

Inhibition of Neuroinflammation and Microglial/Astroglial Activation

This compound has demonstrated significant anti-inflammatory effects in various models of neurological disease by suppressing the activation of microglia and astrocytes, key cellular mediators of neuroinflammation. researchgate.netnih.gov In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with NSA effectively inhibited both microglial activation and reactive astrogliosis. researchgate.netnih.gov This was accompanied by a reduction in the expression of proinflammatory molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Similarly, in a mouse model of intracerebral hemorrhage (ICH), NSA administration suppressed inflammatory cells and cytokines. nih.govnih.gov

The mechanism underlying this anti-neuroinflammatory effect is linked to the inhibition of the necroptosis pathway. nih.govbiomolther.org The activation of MLKL, the direct target of NSA, is implicated in neuroinflammation. biomolther.org Studies have shown that NSA inhibits MLKL phosphorylation in both dopaminergic neurons and microglia, which is believed to reduce inflammation and subsequent neuronal cell death. nih.govbiomolther.org By preventing necroptotic cell death, NSA limits the release of damage-associated molecular patterns (DAMPs) that would otherwise trigger a robust and damaging inflammatory response from surrounding glial cells. researchgate.net Research in lipopolysaccharide (LPS)-induced neuroinflammation models further supports the role of the RIPK1/RIPK3/MLKL pathway in driving central nervous system inflammation, which can be ameliorated by NSA. pensoft.net

| Disease Model | Key Findings | Affected Molecules/Cells | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's Disease (Mouse) | Inhibited microglial activation and reactive astrogliosis. | Microglia, Astrocytes, TNF-α, IL-1β, iNOS | researchgate.netnih.gov |

| Intracerebral Hemorrhage (Mouse) | Suppressed inflammatory cells and cytokines. | Inflammatory cells, Cytokines | nih.govnih.gov |

| MPTP-induced Parkinson's Disease (Mouse) | Inhibited MLKL phosphorylation in dopaminergic neurons and microglia. | p-MLKL, Dopaminergic Neurons, Microglia | nih.govbiomolther.org |

Modulation of Alpha-Synuclein (B15492655) Oligomerization and Phosphorylation

In the context of Parkinson's disease, this compound has been shown to exert effects beyond general neuroinflammation, directly impacting the pathology of alpha-synuclein (α-Syn). researchgate.netbohrium.com Research using a subacute MPTP mouse model demonstrated that NSA treatment inhibited the oligomerization and phosphorylation of α-Syn in the substantia nigra. researchgate.netnih.gov The aggregation of α-Syn into toxic oligomers is a central event in the pathogenesis of Parkinson's disease, and its reduction points to a significant disease-modifying potential for NSA. frontiersin.org

The study further elucidated a potential mechanism for this effect, suggesting that NSA inhibits the activity of glycogen (B147801) synthase kinase 3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3). researchgate.netnih.gov Both GSK-3β and MMP-3 are implicated in the processes that lead to α-Syn aggregation and neurodegeneration. By inhibiting these kinases, NSA appears to disrupt the cascade that promotes the pathological transformation of α-Syn. researchgate.net This anti-synucleinopathic effect, combined with its anti-necroptotic and anti-inflammatory actions, positions NSA as a multi-faceted therapeutic candidate for Parkinson's disease. researchgate.netbohrium.com Another study supported these findings, noting that the inhibition of MLKL phosphorylation and oligomerization by NSA improved motor function and reduced dopaminergic neuron loss in a Parkinson's disease mouse model. frontiersin.org

| Disease Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| MPTP-induced Parkinson's Disease (Mouse) | Inhibited α-synuclein oligomerization and phosphorylation in the substantia nigra. | Inhibition of glycogen synthase kinase 3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3) activity. | researchgate.netnih.gov |

| Parkinson's Disease (Mouse) | Improved motor function and decreased dopaminergic neuron degeneration through MLKL inhibition. | Inhibition of MLKL phosphorylation, ubiquitination, and oligomerization. | frontiersin.org |

Ischemic Brain Injury (e.g., Stroke, Intracerebral Hemorrhage, Ischemia-Reperfusion)

This compound has shown significant neuroprotective effects in various models of ischemic brain injury. nih.govresearchgate.net Its primary mechanism involves the inhibition of necroptosis, a form of cell death known to contribute significantly to the pathology of ischemic stroke and intracerebral hemorrhage. nih.govsrce.hr

A key measure of neuroprotection in stroke models is the reduction of the infarct volume, which represents the area of dead tissue. Studies in a transient middle cerebral artery occlusion (tMCAO) rat model of ischemic stroke demonstrated that NSA treatment significantly reduces the cerebral infarction volume. nih.govresearchgate.netresearchgate.net This effect was observed when NSA was administered upon reoxygenation. frontiersin.org Similarly, in a mouse model of intracerebral hemorrhage (ICH), NSA treatment led to a significantly smaller hematoma size compared to the vehicle group. nih.gov The reduction in lesion size in both ischemic and hemorrhagic stroke models underscores the compound's potential to preserve brain tissue following acute vascular events. nih.govresearchgate.net Intracerebral injection of NSA has been shown to reduce infarct volume, with a therapeutic window of effectiveness observed up to 4 hours after the ischemic event. srce.hr

The blood-brain barrier (BBB) is a critical structure that is often compromised during ischemic events, leading to edema and further brain injury. nih.govresearchgate.net Research in a mouse model of ICH has shown that this compound helps protect the integrity of the BBB. nih.govnih.gov This was evidenced by an increased expression of the tight junction protein ZO-1 and a decreased expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the BBB, in NSA-treated animals. nih.gov Furthermore, NSA treatment reduced the leakage of Evans blue dye into the brain parenchyma, a direct measure of BBB permeability. nih.govresearchgate.net

By directly inhibiting MLKL, the executioner protein in the necroptosis pathway, this compound effectively reduces neuronal cell death in the context of ischemia. nih.gov In a mouse model of intracerebral hemorrhage, NSA treatment dramatically reduced the death of neurons in the perihematomal area, as evaluated by TUNEL staining. nih.govnih.govresearchgate.net In models of focal ischemia-reperfusion injury, NSA treatment significantly reduced the number of propidium (B1200493) iodide-positive (dead) cells in the ischemic penumbra of the cerebral cortex. nih.gov The compound was also shown to prevent the upregulation of key necroptotic kinases, including MLKL and RIP3K, in astrocytes subjected to oxygen-glucose deprivation and reoxygenation, further highlighting its protective role against ischemic cell death. nih.govnih.gov

| Effect | Disease Model | Specific Findings | Reference |

|---|---|---|---|

| Reduction of Infarction Volume | tMCAO (Rat) | Significantly decreased cerebral infarction volume. | nih.govresearchgate.netresearchgate.net |

| Reduction of Hematoma Size | Intracerebral Hemorrhage (Mouse) | Significantly reduced hematoma volume. | nih.gov |

| Protection of BBB Integrity | Intracerebral Hemorrhage (Mouse) | Increased ZO-1 expression, decreased MMP-9 expression, and reduced Evans blue dye leakage. | nih.govresearchgate.net |

| Attenuation of Neuronal Cell Death | Intracerebral Hemorrhage (Mouse) | Dramatically reduced TUNEL-positive neurons. | nih.govresearchgate.net |

| Attenuation of Cell Death | Ischemia-Reperfusion (Rat) | Reduced the number of propidium iodide-positive cells in the ischemic penumbra. | nih.gov |

Protection of Blood-Brain Barrier Integrity

Alzheimer's Disease

The therapeutic potential of this compound has also been explored in the context of Alzheimer's disease (AD), where necroptosis is an emerging area of pathogenic interest. acs.orgnih.gov In a rat model of AD induced by aluminum chloride (AlCl₃), administration of NSA was found to mitigate key neuropathological features of the disease. acs.orgnih.govresearchgate.net

Treatment with NSA led to a significant improvement in spatial learning and memory deficits, as observed in Morris water maze and Y-maze tests. acs.orgnih.gov This functional recovery was associated with beneficial changes at the molecular level within the hippocampus. acs.org NSA treatment alleviated the abnormally high expression of several key proteins implicated in AD pathology, including:

Tumor necrosis factor-alpha (TNF-α)

β-site amyloid precursor protein cleaving enzyme 1 (BACE1)

β-amyloid (Aβ)

Glycogen synthase kinase-3β (GSK-3β)

Phosphorylated tau protein acs.orgnih.gov

Furthermore, NSA treatment helped to replenish levels of acetylcholine (B1216132) by reducing the expression of acetylcholinesterase. acs.orgnih.gov These ameliorative effects were directly correlated with NSA's ability to inhibit the phosphorylation of MLKL, confirming that its therapeutic action in this model is tied to the inhibition of necroptosis. acs.orgnih.gov These findings suggest that targeting MLKL-dependent necroptosis with this compound represents a promising therapeutic strategy for mitigating the multifaceted pathology of Alzheimer's disease. acs.orgresearchgate.net

| Category | Specific Findings | Reference |

|---|---|---|

| Cognitive Function | Amended spatial learning and memory deficits. | acs.orgnih.gov |

| Molecular Pathology (Hippocampus) | Alleviated high expression of TNF-α, BACE1, β-amyloid, GSK-3β, and phosphorylated tau. | acs.orgnih.gov |

| Inhibited phosphorylation of MLKL. | acs.orgnih.gov | |

| Reduced acetylcholinesterase expression. | acs.orgnih.gov | |

| Replenished acetylcholine levels. | acs.orgnih.gov |

Retinal Degenerative Diseases (e.g., Achromatopsia)

Necroptosis, a form of programmed cell death, is implicated in the pathology of several retinal degenerative diseases. researchgate.net Research has identified this compound as a potential therapeutic agent due to its ability to inhibit this process. researchgate.netarvojournals.org

In a preclinical animal model of Achromatopsia, a condition characterized by the loss of cone photoreceptors, this compound demonstrated a positive effect by reducing the necroptotic degeneration of these crucial cells. researchgate.net Studies in a zebrafish model of achromatopsia (pde6cw59) revealed that degenerating cone photoreceptors exhibit high levels of RIPK1 and RIPK3, key proteins in the necroptosis pathway, while rod photoreceptors undergo apoptosis. arvojournals.orgnih.gov Pharmacological inhibition of this pathway with this compound, which is described as a RIP3-specific inhibitor in this context, delayed cone degeneration. arvojournals.org This suggests that targeting the necroptotic signaling pathway could be a viable therapeutic strategy for achromatopsia. nih.gov

The involvement of necroptosis is not limited to achromatopsia. Evidence suggests it plays a role in other retinal conditions like age-related macular degeneration and glaucoma, making anti-necroptosis strategies a point of interest for broader therapeutic applications in retinal diseases. researchgate.netnih.gov

Inflammatory and Autoimmune Conditions

This compound has demonstrated therapeutic potential in various animal models of inflammatory and autoimmune diseases by inhibiting inflammatory cell death pathways.

Sepsis and Septic Shock

In mouse models of sepsis, a life-threatening condition caused by the body's overwhelming response to infection, this compound has shown protective effects. case.edunih.govlabmanager.com The compound is effective in alleviating the extreme and harmful inflammation associated with bacterial sepsis. case.edulabmanager.comtechnologynetworks.com Studies have shown that mice treated with this compound survived longer than untreated mice after exposure to bacterial proteins that induce inflammation. case.edulabmanager.comtechnologynetworks.com

The protective mechanism of this compound in sepsis is attributed to its ability to inhibit pyroptosis, a form of inflammatory cell death. case.edulabmanager.com It directly attaches to and inhibits gasdermin D (GSDMD), a protein that forms pores in cell membranes, leading to cell death and the release of inflammatory molecules. case.edunih.govlabmanager.com By blocking GSDMD, this compound prevents this cell suicide process, thereby reducing the vicious cycle of inflammation that characterizes sepsis. case.edulabmanager.com This highlights the GSDMD system as a potential therapeutic target for treating sepsis. nih.gov

Inflammatory Bowel Disease (IBD) / Colitis

This compound has been investigated for its therapeutic potential in models of inflammatory bowel disease (IBD), a group of chronic inflammatory conditions of the digestive tract. researchgate.netnih.gov In a mouse model of acute colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), this compound treatment alleviated disease symptoms, including reducing weight loss and the disease activity index score. researchgate.netnih.govebi.ac.uk

The compound was found to inhibit the accumulation of macrophages and CD4+/CD8+ T-cells in the colon tissue of the DSS-treated mice. researchgate.netnih.govebi.ac.uk Mechanistically, this compound appears to exert its protective effects by inhibiting both necroptosis and pyroptosis pathways. researchgate.netnih.gov It was shown to decrease the expression of phosphorylated MLKL (a marker of necroptosis) and N-gasdermin D (N-GSDMD, a key protein in pyroptosis) in the colon. researchgate.netnih.gov In vitro experiments using bone marrow-derived macrophages and NCM460 intestinal epithelial cells further confirmed that this compound inhibits the release of inflammatory factors and the expression of key proteins in both cell death pathways. researchgate.netnih.gov These findings suggest that by targeting both pyroptosis and necroptosis, this compound could be a promising candidate for IBD therapy. researchgate.netnih.gov

Arthritis and Rheumatic Conditions

Research suggests that this compound could be effective in treating diseases worsened by inflammation, including arthritis. case.edulabmanager.com While direct studies on this compound in specific arthritis models are emerging, its known mechanism of inhibiting inflammatory cell death, or pyroptosis, is relevant to the pathology of rheumatic conditions. case.edulabmanager.commdpi.com Pyroptosis is a vicious cycle in many diseases where dying cells release molecules that recruit more immune cells, leading to chronic inflammation, which is a hallmark of arthritis. case.edulabmanager.commedindia.net

This compound has been shown to potently inhibit this inflammatory cell death in human cells and animal models. case.edulabmanager.com It works by directly attaching to gasdermin D, a protein that executes pyroptosis by forming pores in the cell membrane. case.edulabmanager.com By blocking this process, this compound could potentially alleviate the chronic inflammation that drives arthritis. case.edulabmanager.com Animal models of rheumatoid arthritis with a proven track record of predictability include rat adjuvant arthritis, and rat and mouse type II collagen arthritis. nih.gov

Inflammatory Hyperalgesia

This compound has been shown to have a therapeutic potential in treating inflammatory pain conditions, specifically in a mouse model of lipopolysaccharide (LPS)-induced inflammatory hyperalgesia. pensoft.netscienceopen.comresearchgate.net In this model, which mimics painful conditions due to bacterial infections, this compound demonstrated significant antinociceptive activity. pensoft.netscienceopen.com

The mechanism behind this effect involves the inhibition of both pyroptosis and necroptosis signaling pathways in the central nervous system. pensoft.netresearchgate.net In the brain and spinal cord tissues of LPS-treated mice, this compound treatment led to a decrease in the expression of key markers of pyroptosis, including caspase-11 p20 and p30-GSDMD, as well as the inflammatory cytokine interleukin-1β and high-mobility-group-box 1 (HMGB1). pensoft.netscienceopen.com It also reduced the activity of RIPK1, RIPK3, and MLKL, which are central to the necroptosis pathway. pensoft.netscienceopen.com Furthermore, this compound was found to increase the expression of myelin proteolipid protein, suggesting a potential role in protecting against demyelination associated with neuroinflammation. pensoft.netscienceopen.comresearchgate.net

Psoriasis

Necroptosis, a form of programmed cell death, has been identified as a key contributor to the inflammation seen in psoriasis. nih.govmdpi.com In human psoriatic lesions, the proteins RIPK1 and MLKL, which are central to the necroptosis pathway, are significantly upregulated in the epidermis. nih.govmdpi.compreprints.org

In a mouse model of psoriasis induced by imiquimod (B1671794) (IMQ), there was an increased tendency for necroptosis in the skin. nih.gov Treatment with this compound, a specific inhibitor of MLKL, effectively suppressed this necroptosis in both human keratinocyte cell lines (HaCaT cells) and the IMQ mouse model. nih.govmdpi.compreprints.org This inhibition of necroptosis by this compound also led to a powerful blockade of the IMQ-induced inflammatory responses in vivo. nih.gov Specifically, it significantly downregulated the production of several inflammatory factors, including IL-1β, IL-6, IL-17A, IL-23a, CXCL1, and CCL20. nih.govx-mol.com These findings suggest that targeting necroptosis with inhibitors like this compound could be a promising therapeutic strategy for psoriasis. nih.gov

Data Tables

Table 1: this compound in Retinal Degenerative Diseases

| Disease Model | Key Findings | Mechanism of Action | References |

|---|---|---|---|

| Achromatopsia (Zebrafish model - pde6cw59) | Delayed cone photoreceptor degeneration. | Inhibition of the necroptosis pathway, specifically targeting RIP3. | arvojournals.org |

| Achromatopsia (Pre-clinical animal model) | Ameliorated necroptotic degeneration of cone photoreceptors. | Inhibition of necroptosis. | researchgate.net |

Table 2: this compound in Inflammatory and Autoimmune Conditions

| Condition | Disease Model | Key Findings | Mechanism of Action | References |

|---|---|---|---|---|

| Sepsis and Septic Shock | Mouse models | Increased survival, alleviated harmful inflammation. | Inhibition of pyroptosis by directly targeting and blocking Gasdermin D (GSDMD). | case.edu, nih.gov, labmanager.com, technologynetworks.com |

| Inflammatory Bowel Disease (IBD) / Colitis | Dextran sodium sulfate (DSS)-induced colitis in mice | Reduced weight loss, disease activity, and immune cell accumulation. | Inhibition of both necroptosis (via phosphorylated MLKL) and pyroptosis (via N-GSDMD). | researchgate.net, nih.gov, ebi.ac.uk |

| Arthritis and Rheumatic Conditions | General inflammatory models | Potentially alleviates chronic inflammation. | Inhibition of pyroptosis by blocking Gasdermin D. | case.edu, labmanager.com, medindia.net |

| Inflammatory Hyperalgesia | Lipopolysaccharide (LPS)-induced hyperalgesia in mice | Demonstrated significant antinociceptive activity. | Inhibition of pyroptosis (via caspase-11/GSDMD) and necroptosis (via RIPK1/RIPK3/MLKL) in the CNS. | pensoft.net, scienceopen.com, researchgate.net |

| Psoriasis | Imiquimod (IMQ)-induced psoriasiform skin in mice and HaCaT cells | Suppressed necroptosis and blocked inflammatory responses. Downregulated inflammatory cytokines. | Inhibition of necroptosis by targeting MLKL. | nih.gov, mdpi.com, preprints.org, x-mol.com |

Organ Injury and Ischemia-Reperfusion Pathologies

This compound has demonstrated protective effects in various models of organ injury and ischemia-reperfusion, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Cardiotoxicity (e.g., Doxorubicin-Induced)

Studies have investigated the cardioprotective effects of this compound in the context of doxorubicin-induced cardiotoxicity. In a mouse model, doxorubicin (B1662922) administration led to significant cardiac damage, evidenced by increased levels of cardiac troponin I (cTnI), inflammatory markers like TNF-α and IL-1β, and a decrease in antioxidant enzymes. nih.govnih.gov Pretreatment with this compound was found to mitigate these effects, preserving near-normal heart tissue structure and reducing the levels of inflammatory indicators. nih.govnih.gov The protective mechanism is likely linked to its anti-pyroptotic, anti-necroptotic, and antioxidant properties. nih.govnih.gov Specifically, this compound treatment restored the levels of antioxidant enzymes such as glutathione peroxidase-4 (GPX-4) and heme oxygenase-1 (HO-1). nih.govbiomolther.org It also led to a significant inhibition of caspase-1 in cardiac tissue, a key enzyme in the pyroptosis pathway. nih.gov

Table 1: Effects of this compound on Doxorubicin-Induced Cardiotoxicity Markers in Mice

| Marker | Effect of Doxorubicin | Effect of this compound Pretreatment |

|---|---|---|

| Cardiac Troponin I (cTnI) | Increased | Significantly Lowered |

| TNF-α | Increased | Decreased |

| IL-1β | Increased | Decreased |

| Caspase-1 | Activated | Significantly Inhibited |

| GPX-4 | Decreased | Significantly Increased |

| HO-1 (Hmox-1) | Decreased | Significantly Increased |

| NF-κB Gene Expression | Increased | Downregulated |

| Myocardial Morphology | Marked Vacuolization and Necrosis | Preserved Near-Normal |

Pulmonary Ischemia-Reperfusion Injury

In a rat model of pulmonary ischemia-reperfusion injury, this compound administration demonstrated a protective role. kyoto-u.ac.jpnih.gov The study involved clamping the left pulmonary hilum for 90 minutes, followed by 120 minutes of reperfusion. kyoto-u.ac.jpnih.gov Rats treated with this compound showed improved arterial oxygen levels, higher dynamic lung compliance, and lower mean airway pressure and lung edema compared to the control group. kyoto-u.ac.jpnih.gov Histological analysis revealed significantly alleviated lung injury in the this compound group. kyoto-u.ac.jpnih.gov This protective effect was associated with a significant reduction in the number of necroptotic cells, while the number of apoptotic cells was not significantly different. kyoto-u.ac.jpnih.gov Furthermore, levels of the inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were significantly lower with this compound treatment. kyoto-u.ac.jpnih.gov

Table 2: Impact of this compound on a Rat Model of Pulmonary Ischemia-Reperfusion Injury

| Parameter | Vehicle Group | This compound Group |

|---|---|---|

| Arterial PaO2/FiO2 | Lower | Better |

| Dynamic Compliance | Lower | Higher |

| Mean Airway Pressure | Higher | Lower |

| Lung Edema | Higher | Lower |

| Necroptotic Cells (mean number) | 78.2 ± 6.87 | 55.3 ± 4.06 |

| Apoptotic Cells (mean number) | Not significantly different | Not significantly different |

| IL-1β Levels | Higher | Significantly Lower |

| IL-6 Levels | Higher | Significantly Lower |

Acute Liver Failure

This compound has been investigated for its therapeutic potential in acute liver failure (ALF). In a mouse model induced by lipopolysaccharide/D-galactosamine, the administration of this compound was found to alleviate the severity of liver failure. nih.gov The study showed that pyroptosis, a form of inflammatory cell death, was activated in the ALF model. nih.gov Treatment with this compound led to a reduction in the expression of key proteins involved in pyroptosis, including GSDMD, NLRP3, cleaved caspase-1, and cleaved caspase-11. nih.gov Consequently, the secretion of the inflammatory cytokine Interleukin-1 beta (IL-1β) was also reduced in the this compound-treated mice. nih.gov These findings suggest that this compound mitigates acute liver failure by inhibiting the pyroptosis pathway. nih.gov

Kidney Injury

The role of necroptosis has been identified in various animal models of acute kidney injury, including ischemia-reperfusion injury and cisplatin-induced nephrotoxicity. austinpublishinggroup.comnih.gov While specific studies focusing solely on this compound in these models are emerging, the inhibition of necroptosis is a recognized therapeutic strategy. austinpublishinggroup.comnih.gov In models of cisplatin-induced kidney injury, the expression of key necroptotic proteins like RIP1, RIP3, and MLKL is induced in tubular cells. austinpublishinggroup.com Inhibition of this pathway has been shown to protect against kidney injury. austinpublishinggroup.com Although this compound is a known inhibitor of human MLKL, its efficacy in mouse models can be limited due to species-specific differences in the MLKL protein. austinpublishinggroup.com

Intervertebral Disc Degeneration (IVDD)

Research has highlighted the involvement of necroptosis in the progression of intervertebral disc degeneration (IVDD), a major cause of low back pain. mdpi.comeuropeanreview.org Studies on human nucleus pulposus (NP) cells, the central component of intervertebral discs, have shown that this compound can protect against degeneration. europeanreview.org In an in vitro model where NP cell degeneration was induced by Interleukin-1β (IL-1β), this compound treatment reversed the cell death effects. europeanreview.org It was found to inhibit the expression of key proteins in both apoptosis (caspase 3, caspase 8) and necroptosis (RIPK1, RIPK3, MLKL) pathways. europeanreview.org Furthermore, this compound demonstrated anti-inflammatory and antioxidant effects by suppressing the expression of matrix-degrading enzymes (MMP3, MMP10) and inflammatory cytokines (IL-6, TNF-α), while increasing the expression of antioxidant enzymes (SOD1, SOD2, CAT, GPX3). europeanreview.org

Cancer Research

The role of necroptosis in cancer is complex, with evidence suggesting it can both promote and suppress tumor growth. oncotarget.commdpi.com this compound, as an inhibitor of necroptosis, has been explored in this context. oncotarget.com

Some studies suggest that necroptotic factors like RIPK1, RIPK3, and MLKL can actually promote tumor growth. oncotarget.com In these instances, inhibiting necroptosis could be a therapeutic strategy. For example, in a xenograft model of breast cancer, this compound was shown to significantly delay tumor growth. oncotarget.comresearchgate.net Mechanistically, it has been proposed that necroptotic factors can contribute to the activity of NF-κB, a pathway often implicated in cancer cell survival and proliferation. oncotarget.comnih.gov

Conversely, inducing necroptosis is also being investigated as a way to eliminate cancer cells, particularly those that are resistant to apoptosis. mdpi.comnih.gov In such scenarios, inhibitors like this compound would be counterproductive. However, some cancer cells evade necroptosis by downregulating essential components of the pathway like RIP1, RIP3, or MLKL. nih.gov This highlights the dual and context-dependent role of necroptosis in cancer.

Research has also shown that this compound can inhibit the growth of certain cancer cells in vitro. For example, it was found to suppress the colony-forming ability of MDA-MB-231 breast cancer cells in a dose-dependent manner. oncotarget.com This was accompanied by a reduction in the phosphorylation of MLKL, confirming the inhibition of the necroptotic pathway. oncotarget.com

Overcoming Apoptotic Resistance in Cancer Cells

A primary challenge in cancer therapy is the development of resistance to apoptosis, the main form of programmed cell death induced by many conventional treatments. nih.govnih.gov Cancer cells can evade apoptosis through various mutations and alterations in signaling pathways. nih.gov Necroptosis, a caspase-independent, regulated form of necrosis, represents an alternative cell death pathway that can bypass apoptotic resistance mechanisms. nih.govnih.gov

Triggering necroptosis is therefore being explored as a novel strategy to eliminate cancer cells that are resistant to apoptosis-inducing therapies. nih.govresearchgate.net Research in this area utilizes this compound to confirm that the observed cell death is indeed occurring through the necroptotic pathway. For instance, in studies where a novel compound is tested for its ability to kill apoptosis-resistant cancer cells, the addition of this compound can demonstrate whether the cell death is dependent on MLKL activation. If this compound rescues the cancer cells from death, it indicates that the therapeutic effect is mediated through necroptosis. nih.gov This approach helps to identify and validate new therapeutic agents that can overcome one of the major hurdles in cancer treatment. nih.govnih.gov

Suppression of Tumor Growth and Progression

Contrary to the expectation that inducing necroptosis would be the primary anti-cancer strategy, some research indicates that key proteins in the necroptotic pathway—RIPK1, RIPK3, and MLKL—may actually promote tumor growth in certain contexts. nih.govoncotarget.com This has led to the investigation of this compound not just as a research tool, but as a potential therapeutic agent to inhibit tumor progression.

Studies have shown that this compound can effectively suppress the tumorigenic properties of malignant cells. oncotarget.com In breast cancer cell lines, such as MDA-MB-231, this compound was found to inhibit anchorage-independent colony formation in soft agar, a key characteristic of cancer cells. nih.govoncotarget.com Furthermore, in vivo studies using xenograft models demonstrated that administration of this compound could significantly delay and suppress tumor growth. nih.govoncotarget.com The treatment was also shown to reduce the phosphorylation of MLKL within the tumor tissue, confirming its mechanism of action. oncotarget.com

Similarly, in models of colorectal cancer (CRC), inhibiting MLKL with this compound has been shown to create therapeutic vulnerabilities. biorxiv.orgbiorxiv.org Research indicates that this compound can cooperate strongly with other agents, such as the protein synthesis inhibitor homoharringtonine (B1673347), to suppress the tumorigenicity of CRC cells in mice. biorxiv.orgbiorxiv.org Other research has noted that this compound can also suppress the epithelial-mesenchymal transition (EMT), a process involved in cancer cell invasion and metastasis, in certain cellular models. amegroups.org

| Cancer Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Effectively suppressed anchorage-independent colony formation in soft agar. | oncotarget.com |

| Breast Cancer (Xenograft) | MDA-MB-231 | Significantly suppressed xenograft tumor formation and growth in nude mice. | nih.govoncotarget.com |

| Colorectal Cancer (Xenograft) | CRC Cells | Strongly cooperated with homoharringtonine in suppressing tumorigenicity in mice. | biorxiv.orgbiorxiv.org |

| Hepatic StellATE Cells (Fibrosis Model) | LX-2 | Suppressed the mesenchymal phenotype, decreasing markers involved in EMT. | amegroups.org |

Role in Oncolytic Virus Therapies

Oncolytic viruses are a form of immunotherapy that uses native or genetically modified viruses to selectively infect and destroy cancer cells. nih.govcancerresearch.orgnih.gov The mechanisms by which these viruses induce cancer cell death are varied and can include apoptosis, autophagy, and necroptosis. researchgate.net Understanding the specific cell death pathway activated by an oncolytic virus is crucial for optimizing its therapeutic efficacy.

This compound plays a significant role in this area of research by helping to dissect the viral mechanism of action. researchgate.net For example, the oncolytic vaccinia virus has been shown to induce a form of programmed necrotic cell death in ovarian and colon cancer cells. In studies investigating this effect, this compound is used to determine if the cell death is dependent on MLKL. researchgate.net By treating virus-infected cancer cells with this compound and observing whether cell death is prevented, researchers can confirm the involvement of the necroptotic pathway. This allows for a better understanding of how the oncolytic virus works and can inform strategies to enhance its potency, potentially by combining it with other therapies that modulate cell death pathways. researchgate.net

Advanced Research Methodologies and Approaches Utilizing Necrosulfonamide

In Vitro Experimental Models

Cell Culture Systems for Programmed Cell Death Induction (e.g., TNF-α/Smac mimetic/z-VAD-fmk induced necroptosis)

Necrosulfonamide (B1662192) is widely employed in in vitro cell culture systems to dissect the molecular pathways of necroptosis. A common and potent method for inducing necroptosis involves the combined treatment of cells with Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (z-Val-Ala-Asp(OMe)-fluoromethylketone). researchgate.netpnas.org This cocktail effectively triggers the necroptotic cascade in susceptible cell lines, such as the human colon adenocarcinoma cell line HT-29. researchgate.netnih.gov

The mechanism of induction is sequential: TNF-α activates its receptor, TNFR1, initiating a signaling cascade. nih.gov The Smac mimetic inhibits cellular inhibitors of apoptosis proteins (cIAPs), which are crucial for preventing the formation of the necrosome. pnas.org Finally, z-VAD-fmk blocks caspase activity, thereby preventing apoptosis and shunting the cell death pathway towards necroptosis. nih.gov This results in the assembly of the necrosome, a protein complex comprising Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis. researchgate.netnih.gov

This compound acts as a specific inhibitor of human MLKL, preventing its oligomerization and translocation to the plasma membrane, which is the final step leading to cell lysis. researchgate.net In studies using the TNF-α/Smac mimetic/z-VAD-fmk induction model, NSA has been shown to potently inhibit necroptosis. For instance, in HT-29 cells, NSA demonstrated an IC50 (half-maximal inhibitory concentration) of 124 nM. researchgate.net The specificity of NSA for human MLKL is highlighted by its lack of effect in murine L929 or 3T3 cells under similar necroptotic stimuli. researchgate.net This species selectivity is attributed to a cysteine residue (Cys86) in human MLKL, the target of NSA, which is replaced by a tryptophan in mouse MLKL.